molecular formula C52H48AuClP4 B1198022 Bis(1,2-bis(diphenylphosphino)ethane)gold(I) chloride CAS No. 19624-67-0

Bis(1,2-bis(diphenylphosphino)ethane)gold(I) chloride

Cat. No. B1198022
CAS RN: 19624-67-0
M. Wt: 1029.2 g/mol
InChI Key: NADDOZUGAJXMGT-UHFFFAOYSA-M
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Description

Bis(1,2-bis(diphenylphosphino)ethane)gold(I) chloride, also known as Au(dppp)Cl, is a gold complex that has been widely studied for its potential applications in catalysis, medicinal chemistry, and materials science. This compound is of particular interest due to its unique electronic and steric properties, which make it a versatile building block for the synthesis of a wide range of gold-based compounds.

Scientific Research Applications

  • Antineoplastic Applications: Synthesized in both carbon-14 and gold-195 labeled forms, Bis(1,2-bis(diphenylphosphino)ethane)gold(I) 2-hydroxypropanoate has shown potential as an antineoplastic agent (Garnes, Heys, Landvatter, & Statler, 1989).

  • Electrochemical Studies: The compound has been investigated for its electrochemical properties, particularly in the context of gold(I) and gold(III) complexes (Mcardle & Bossard, 1990).

  • Structural Analysis: Its structure has been examined, revealing unique properties as a digold(I) DNA binder, an aspect crucial for its biological applications (Eggleston, Chodosh, Girard, & Hill, 1985).

  • Interaction with Other Metals: Studies on the interaction of this compound with copper(I) and its influence on chloride ion coordination have been conducted, highlighting its potential in developing anti-tumor copper(I) complexes (Lewis, Zweit, & Blower, 1998).

  • Gold Compound Clusters: The compound has been used in forming new cluster gold compounds, indicating its versatility in coordination chemistry (Cariati, Naldini, Simonetta, & Malatesta, 1967).

  • NMR Studies: NMR studies have been conducted to analyze the structure of gold(I) chloride adducts with bidentate pyridyl phosphines, providing insights into its molecular behavior (Berners‐Price, Bowen, Hambley, & Healy, 1999).

  • Stability Studies: Its stability in various states, including thermodynamic and kinetic stability, has been a subject of interest, particularly in solution and solid states (Berners‐Price, Mazid, & Sadler, 1984).

  • In Vitro and In Vivo Studies: The compound has been tested for its in vitro and in vivo antitumor activity, demonstrating significant results in increasing life span in tumor-bearing mice (Berners‐Price, Mirabelli, Johnson, Mattern, McCabe, Faucette, Sung, Mong, Sadler, & Crooke, 1986).

  • Alcohol Conversion: It has been used in the conversion of alcohols to halides, showcasing its utility in organic synthesis (Pollastri, Sagal, & Chang, 2001).

  • Amidogold(I) Complexes: Research has been conducted on amides of gold(I) diphosphines prepared from N-heterocyclic sources, examining their anticancer activity (Horvath, Dobrzańska, Strasser, Bouwer Neé Potgieter, Jooné, van Rensburg, Cronje, & Raubenheimer, 2012).

  • Nanocluster Photogeneration: The compound has been used in the synthesis of gold nanoclusters for singlet oxygen photogeneration, a critical aspect in photodynamic therapy (Zhang, Zhou, Zheng, Abroshan, Kauffman, Sun, & Li, 2018).

properties

IUPAC Name

2-diphenylphosphanylethyl(diphenyl)phosphane;gold(1+);chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C26H24P2.Au.ClH/c2*1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;/h2*1-20H,21-22H2;;1H/q;;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NADDOZUGAJXMGT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Au+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H48AuClP4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

47895-18-1 (Parent)
Record name Gold(1+), bis(1,2-ethanediylbis(diphenylphosphine)-P,P')-, chloride, (T-4)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019624670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90941397
Record name Gold(1+) chloride--(ethane-1,2-diyl)bis(diphenylphosphane) (1/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1029.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(1,2-bis(diphenylphosphino)ethane)gold(I) chloride

CAS RN

19624-67-0
Record name Gold(1+), bis[1,1′-(1,2-ethanediyl)bis[1,1-diphenylphosphine-κP]]-, chloride (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19624-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gold(1+), bis(1,2-ethanediylbis(diphenylphosphine)-P,P')-, chloride, (T-4)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019624670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gold(1+) chloride--(ethane-1,2-diyl)bis(diphenylphosphane) (1/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
98
Citations
SJ Berners-Price, CK Mirabelli, RK Johnson… - Cancer Research, 1986 - AACR
We have previously reported the cytotoxicity and antitumor activity of bis(diphenylphosphino)ethane (DPPE) and a variety of its transition metal complexes. During studies of the …
Number of citations: 336 aacrjournals.org
F Caruso, M Rossi, J Tanski, C Pettinari… - Journal of medicinal …, 2003 - ACS Publications
The title compound has been designed for antitumor activity based on structural features of related known antitumor gold agents, that is, gold-monophosphine and gold-diphosphine …
Number of citations: 88 pubs.acs.org
FW Crouch Jr, CM Riley, JF Stobaugh - Journal of Chromatography A, 1988 - Elsevier
The chromatography of [Au(dppe) 2 ] + (I), a potential antineoplastic drug, was studied on a variety of stationary phases (ODS Hypersil, PLRP-S, Partisil SAX and Partisil SCX) using …
Number of citations: 4 www.sciencedirect.com
F Caruso, R Villa, M Rossi, C Pettinari… - biochemical …, 2007 - Elsevier
Based on previous evidence indicating a selective cytotoxic activity of the mixed phosphine gold complex chlorotriphenylphosphine-1,3-bis(diphenylphosphino)propanegold(I) for …
Number of citations: 58 www.sciencedirect.com
F Caruso, C Pettinari, F Paduano, R Villa… - Journal of medicinal …, 2008 - ACS Publications
31 P nuclear magnetic resonance and electrospray ionization−mass spectrometry studies on the melanoma cytotoxic chlorotriphenylphosphine-1,3-bis(diphenylphosphino)propanegold…
Number of citations: 27 pubs.acs.org
MJ McKeage, P Papathanasiou, G Salem… - Metal-Based …, 1998 - downloads.hindawi.com
The in vitro cytotoxicities of a number of gold(I), silver(I) and copper(I) complexes containing chiral tertiary phosphine ligands have been examined against the mouse tumour cell lines …
Number of citations: 79 downloads.hindawi.com
MJ McKeage, L Maharaj, SJ Berners-Price - Coordination Chemistry …, 2002 - Elsevier
Well known for their clinical anti-arthritic properties, gold-based drugs have also attracted interest as potential antitumor agents with gold(I) phosphine derivatives being among the most …
Number of citations: 326 www.sciencedirect.com
JH Kim, E Reeder, S Parkin, SG Awuah - Scientific Reports, 2019 - nature.com
The reaction of gold reagents [HAuCl 4 •3H 2 O], [AuCl(tht)], or cyclometalated gold(III) precursor, [C^NAuCl 2 ] with chiral ((R,R)-(-)-2,3-bis(t-butylmethylphosphino) quinoxaline) and …
Number of citations: 84 www.nature.com
M Tejero Iborra - 2012 - diposit.ub.edu
One of the main interest of alkynylgold(I) compounds are their therapeutic properties, especially their activity as anticancer agents. This TFG focuses on the synthesis of water-soluble …
Number of citations: 0 diposit.ub.edu
CK Mirabelli, BD Jensen, MR Mattern… - Anti-cancer drug …, 1986 - europepmc.org
SK&F 102912 (mu-[1, 2-bis (diphenylphosphino) ethane] bis [(1-thio-beta-D-glucopyranosato-S) gold (I)],[(Autg) 2 (dppe)]) has shown reproducible and significant activity in …
Number of citations: 32 europepmc.org

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